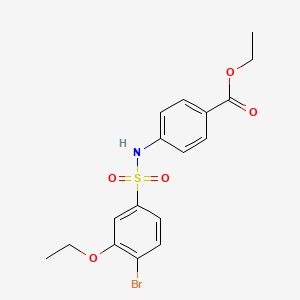
Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate typically involves a multi-step process. One common method starts with the bromination of ethyl benzoate to introduce the bromine atom. This is followed by the introduction of the ethoxy group through an etherification reaction. The sulfonamide group is then introduced via a sulfonation reaction. Each step requires specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reactive form.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonamide groups play a crucial role in binding to these targets, thereby modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate can be compared with other similar compounds such as:
Ethyl 4-bromobenzoate: Lacks the sulfonamide and ethoxy groups, making it less versatile in biological applications.
Ethyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, which affects its reactivity and applications.
Benzocaine: A local anesthetic with a similar benzoate structure but different functional groups, leading to distinct biological activities.
These comparisons highlight the unique features of this compound, such as its combination of functional groups that confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H18BrNO5S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
ethyl 4-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H18BrNO5S/c1-3-23-16-11-14(9-10-15(16)18)25(21,22)19-13-7-5-12(6-8-13)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3 |
InChI Key |
DUXNWTLRQRGAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















